n-(2-Chloroethyl)-4-nitrobenzamide

DNA alkylation nitrogen mustard monofunctional alkylator

N-(2-Chloroethyl)-4-nitrobenzamide (CAS 51816-15-0; molecular formula C₉H₉ClN₂O₃, MW 228.63 g/mol) is a synthetic monofunctional alkylating agent belonging to the nitrobenzamide class. It bears a single 2-chloroethyl group on the amide nitrogen and a nitro substituent at the para position of the benzamide ring, conferring an XLogP3 of 1.6 and a topological polar surface area of 74.9 Ų.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 51816-15-0
Cat. No. B1616774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Chloroethyl)-4-nitrobenzamide
CAS51816-15-0
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)
InChIKeyZSSIFUDFKRJWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)-4-nitrobenzamide (CAS 51816-15-0): A Monofunctional Nitrobenzamide Alkylator for Prodrug Design and Antitubercular Scaffold Optimization


N-(2-Chloroethyl)-4-nitrobenzamide (CAS 51816-15-0; molecular formula C₉H₉ClN₂O₃, MW 228.63 g/mol) is a synthetic monofunctional alkylating agent belonging to the nitrobenzamide class [1]. It bears a single 2-chloroethyl group on the amide nitrogen and a nitro substituent at the para position of the benzamide ring, conferring an XLogP3 of 1.6 and a topological polar surface area of 74.9 Ų [1]. The compound is structurally related to bioreductive prodrugs such as the dinitrobenzamide mustard SN 23862 and the aziridine CB 1954, and shares the 4-nitrobenzamide scaffold with a recently described family of N-alkyl nitrobenzamide DprE1 inhibitors [2][3]. It is listed under NSC 49011 in the NCI compound collection and is commercially available at ≥98% purity .

Why N-(2-Chloroethyl)-4-nitrobenzamide Cannot Be Interchanged with Other Nitrobenzamide or Mustard Analogs Without Loss of Functional Specificity


Substituting N-(2-Chloroethyl)-4-nitrobenzamide with a generic nitrobenzamide analog is not functionally neutral. The compound's single chloroethyl arm makes it a monofunctional alkylator—producing only DNA monoadducts—whereas its closest bis-chloroethyl congener, N,N-bis(2-chloroethyl)-4-nitrobenzamide (CAS 18237-83-7), is a bifunctional mustard capable of generating cytotoxic DNA interstrand crosslinks [1][2]. The para-nitro group is the most electron-affinic site in this scaffold, and its reduction potential governs both bioreductive activation and alkylating reactivity; this electronic profile differs fundamentally from 3-nitro, 3,5-dinitro, or non-nitrated benzamides [3][4]. These structural distinctions translate into quantifiable differences in antitubercular MIC values, physicochemical properties including logP and TPSA, and DNA-damage mechanisms, as detailed below.

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-4-nitrobenzamide: Head-to-Head and Cross-Study Comparative Data


Monofunctional vs. Bifunctional Alkylation: DNA Damage Mechanism Differentiates N-(2-Chloroethyl)-4-nitrobenzamide from Its Bis-Mustard Analog

N-(2-Chloroethyl)-4-nitrobenzamide carries a single 2-chloroethyl group and functions as a monofunctional alkylating agent, producing exclusively DNA monoadducts. In contrast, N,N-bis(2-chloroethyl)-4-nitrobenzamide (CAS 18237-83-7) possesses two chloroethyl arms and acts as a bifunctional alkylator capable of forming DNA interstrand crosslinks (ICLs), which are substantially more cytotoxic [1]. In the broader dinitrobenzamide series, monofunctional agents such as CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) require enzymatic nitroreduction to be converted into a bifunctional crosslinking species, whereas bifunctional nitrogen mustards like SN 23862 are intrinsically crosslinking-competent upon activation [2]. The monofunctional character of N-(2-Chloroethyl)-4-nitrobenzamide is structurally encoded and cannot be emulated by bis-chloroethyl analogs.

DNA alkylation nitrogen mustard monofunctional alkylator DNA crosslinking

Antitubercular Activity: 4-Nitrobenzamide Scaffold MIC Values Are 100- to 10,000-Fold Higher Than 3,5-Dinitrobenzamide Analogs

In a systematic study of N-alkyl nitrobenzamides as DprE1 inhibitors, compounds bearing a single 4-NO₂ substituent (the same substitution pattern as N-(2-chloroethyl)-4-nitrobenzamide) exhibited minimal inhibitory concentrations (MIC) against M. tuberculosis H37Rv ranging from 32 to 512 µg/mL across N-alkyl chain lengths of 3 to 11 carbons [1]. By contrast, the 3,5-dinitrobenzamide series (compounds 9–15) showed MIC values of 0.016–2 µg/mL, with the most potent derivative (compound 11, N-heptyl-3,5-dinitrobenzamide) achieving an MIC of 0.016 µg/mL—representing an approximately 2,000- to 10,000-fold enhancement in potency relative to the 4-nitro series [1]. The 3-nitro-5-trifluoromethyl series demonstrated intermediate activity (MIC 0.016–2 µg/mL). This structure-activity relationship demonstrates that a single para-nitro group provides only modest antitubercular activity, and the N-(2-chloroethyl) substituent on the target compound would further modulate (and likely reduce) this activity relative to optimal N-alkyl chains.

antitubercular Mycobacterium tuberculosis DprE1 inhibitor nitrobenzamide MIC

Physicochemical Differentiation: LogP, TPSA, and Molecular Weight Distinguish N-(2-Chloroethyl)-4-nitrobenzamide from Non-Nitrated and Bis-Chloroethyl Analogs

N-(2-Chloroethyl)-4-nitrobenzamide (MW 228.63, XLogP3 1.6, TPSA 74.9 Ų, 1 HBD, 3 HBA) [1] differs significantly in its computed physicochemical profile from two key comparators: (i) N-(2-chloroethyl)benzamide (CAS 26385-07-9), which lacks the nitro group, has MW 183.63, logP ~1.66–2.05, and TPSA only 29.1 Ų [2]; (ii) N,N-bis(2-chloroethyl)-4-nitrobenzamide (CAS 18237-83-7), which carries two chloroethyl groups, has MW 291.13, logP ~3.04, and TPSA 66.13 Ų [3]. The higher TPSA of the target compound (74.9 vs. 29.1 Ų) reflects the nitro group contribution and predicts lower passive membrane permeability compared to the non-nitrated analog. The lower logP (1.6 vs. 3.04) relative to the bis-mustard indicates reduced lipophilicity, which may affect tissue distribution and metabolic stability. These differences are material for both biological assay design (solubility, permeability) and procurement (the compounds are not interchangeable for SAR studies requiring matched physicochemical controls).

physicochemical properties logP polar surface area drug-likeness nitrobenzamide

Nitro Group Position and Electronic Effects: Para-Nitro Substitution Dictates Reduction Potential and Bioreductive Activation Pathway

The para-nitro group in N-(2-Chloroethyl)-4-nitrobenzamide is the most electron-affinic site in the molecule and governs its one-electron reduction potential, which in turn controls susceptibility to enzymatic nitroreduction by bacterial and mammalian nitroreductases [1]. In the structurally related dinitrobenzamide mustard series, one-electron reduction potentials [E(1)] measured by pulse radiolysis are approximately −400 mV, and the 4-nitro group is invariably reduced first (identified by radiolytic reduction studies of SN 23862) [1][2]. Atwell et al. demonstrated that the electronic properties of the 4-substituent (quantified by σₚ Hammett values) correlate with both the one-electron reduction potential and the degree of nitroreductase-dependent cytotoxicity: replacing the 4-NO₂ group with electron-donating substituents lowers the reduction potential and reduces the NR2-dependent IC₅₀ activation ratio from 145-fold (4-NO₂, parent SN 23862) to 26-fold (4-SO₂Me) [3]. The 4-nitro substitution pattern is thus functionally distinct from 2-nitro, 3-nitro, or 3,5-dinitro patterns, each of which presents different enzymatic reduction kinetics and alkylating reactivity upon reduction [4].

nitroreduction reduction potential bioreductive prodrug electron affinity nitrobenzamide

Thermal Stability and Storage: Melting Point and Ambient Shipping Distinguish N-(2-Chloroethyl)-4-nitrobenzamide from Lower-Melting and More Labile Mustard Analogs

N-(2-Chloroethyl)-4-nitrobenzamide exhibits a melting point of approximately 122.5 °C (predicted boiling point 434.2 °C, density 1.348 g/cm³) [1]. It is shipped at room temperature, indicating sufficient thermal stability for ambient handling . By contrast, the non-nitrated analog N-(2-chloroethyl)benzamide has a lower melting point range of 103–106 °C [2], and the bis-chloroethyl analog N,N-bis(2-chloroethyl)-4-nitrobenzamide (CAS 18237-83-7) is reported to have different stability requirements due to the enhanced reactivity of the second chloroethyl arm. The higher melting point of the target compound, attributed to the polar nitro group enabling stronger crystal lattice interactions, provides a practical advantage in solid-form handling and long-term storage for compound management facilities.

thermal stability melting point storage conditions procurement nitrobenzamide

Optimal Scientific and Industrial Use Cases for N-(2-Chloroethyl)-4-nitrobenzamide Grounded in Quantitative Differentiation Evidence


Mechanistic Studies of Monofunctional DNA Alkylation and Repair Pathway Activation

N-(2-Chloroethyl)-4-nitrobenzamide is the preferred tool compound for studying monofunctional DNA alkylation repair mechanisms, as its single chloroethyl arm produces only DNA monoadducts—avoiding the confounding interstrand crosslinks generated by bifunctional mustards such as N,N-bis(2-chloroethyl)-4-nitrobenzamide [1]. This property enables clean dissection of base excision repair (BER) and direct reversal pathways without the overlapping nucleotide excision repair (NER) and Fanconi anemia pathway signals triggered by crosslinks. The para-nitro group can be monitored spectrophotometrically and serves as a handle for bioreductive activation studies [2].

Negative Control Scaffold for Antitubercular DprE1 Inhibitor SAR Programs

The 4-nitrobenzamide scaffold of this compound provides a well-characterized moderate-activity baseline (MIC 32–512 µg/mL against M. tuberculosis) for SAR campaigns focused on DprE1 inhibition [1]. Its ~1,000-fold lower potency relative to 3,5-dinitrobenzamide analogs makes it an ideal negative control for validating target engagement and ruling out non-specific nitroaromatic toxicity in antitubercular screening cascades. The N-(2-chloroethyl) substituent additionally offers a distinct electrostatic and steric profile compared to the N-alkyl series characterized by Pais et al.

Physicochemical Reference Standard for Nitrobenzamide Compound Libraries

With well-defined computed properties (XLogP3 1.6, TPSA 74.9 Ų, MW 228.63) [1], N-(2-Chloroethyl)-4-nitrobenzamide serves as a mid-range lipophilicity and polarity reference standard for calibrating HPLC retention times, logP prediction models, and permeability assays in nitrobenzamide-focused compound libraries. Its ambient-temperature shipping stability and melting point of ~122.5 °C make it a logistically practical reference material for inter-laboratory standardization [2].

Nitroreductase Substrate Specificity Profiling for Directed Enzyme Prodrug Therapy (DEPT)

The para-nitro group of N-(2-Chloroethyl)-4-nitrobenzamide represents the most electron-affinic site amenable to enzymatic nitroreduction [1]. This compound can be used to probe the substrate specificity of bacterial nitroreductases (e.g., E. coli NfsB/NR2, S. saprophyticus NtrB) toward mono-nitrobenzamide substrates, providing a simpler model system compared to the more complex dinitrobenzamide prodrugs CB 1954 and SN 23862. Its monofunctional alkylating output product (N-(2-aminoethyl)-4-nitrobenzamide or further reduced hydroxylamine) allows assessment of whether nitroreduction alone, without a second nitro group, is sufficient to activate DNA-damaging activity in DEPT contexts [2].

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